molecular formula C26H30N4O3 B2484219 4-[1-(2-azepan-1-yl-2-oxoethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 955453-88-0

4-[1-(2-azepan-1-yl-2-oxoethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No. B2484219
CAS RN: 955453-88-0
M. Wt: 446.551
InChI Key: OZXMCQNPRFDWGZ-UHFFFAOYSA-N
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Description

The compound of interest, "4-[1-(2-azepan-1-yl-2-oxoethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one", is a complex molecule that falls within the scope of heterocyclic chemistry. This domain explores compounds that contain rings of carbon atoms with at least one other element (such as nitrogen or oxygen) in the ring. The molecule incorporates elements of benzimidazole and pyrrolidinone, hinting at a potential for varied biological activities and chemical functionalities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For instance, the preparation of pyrrolidino[2',3':3,4]pyrrolidino[1,2-a]benzimidazoles utilized microwave-assisted intramolecular cycloaddition of azomethine ylides as a key step, showcasing the complexity and precision required in synthesizing such molecules (Meng, Fettinger, & Kurth, 2007).

Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms within a molecule and how this influences its properties and reactivity. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are crucial. For related compounds, X-ray crystallography has provided insights into the conformation and crystalline structure, revealing how molecular geometry affects intermolecular interactions (Mohammat et al., 2008).

Chemical Reactions and Properties

The chemical reactions involving compounds like the one can be diverse, including nucleophilic substitutions, electrophilic additions, and cycloadditions. These reactions are influenced by the molecule's functional groups and underlying structure. For example, the annulation of 2-arylimidazo[1,2-a]pyridines with alkynes to form pyrido[1,2-a]benzimidazole derivatives illustrates the type of chemical transformations these molecules can undergo (Peng et al., 2015).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are integral to understanding a compound's behavior in different environments. These properties are determined by the molecular structure and functional groups present. The crystal structure and hydrogen bonding patterns of related compounds, for instance, can dictate solubility and melting points, as seen in the analysis of enaminones (Balderson et al., 2007).

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Research by Muchowski et al. (1985) delved into the synthesis and evaluation of antiinflammatory and analgesic activities of various compounds, including 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related azepine derivatives. They discovered that certain compounds demonstrated high potency in analgesic assays and minimal gastrointestinal erosion, indicating potential for human analgesic application (Muchowski et al., 1985).

Chemical Stability and Inhibitory Activity

  • Kohl et al. (1992) studied [(pyridylmethyl)sulfinyl]benzimidazoles and their activation by acid, leading to the formation of active cyclic sulfenamides. They aimed to identify compounds with high inhibitory activity but low reactivity at neutral pH, demonstrating the importance of steric and hydrogen-bonding properties in such compounds (Kohl et al., 1992).

Generation of Structurally Diverse Libraries

  • Roman (2013) used a ketonic Mannich base derived from 2-acetylthiophene as a starting material for various alkylation and ring closure reactions. This work is crucial for generating diverse libraries of compounds, including pyridines, benzodiazepines, and benzothiazepine derivatives, highlighting the versatility of similar compounds in synthetic chemistry (Roman, 2013).

Electrochemical Studies and Bioreduction Properties

  • Zaki et al. (2012) explored the synthesis and electrochemical evaluation of imidazo[4,5-d]pyrrolo[3,2-f][1,3] diazepine derivatives. They found that certain compounds, such as 7-ethyl-3-(4-methoxyphenyl)-8-oxo-7,8-dihydro-3H-imidazo[4,5-d]pyrrolo[3,2-f][1,3] diazepine-9-carbonitrile, showed reduction potentials suggesting bioreduction properties, which is significant for potential pharmacological applications (Zaki et al., 2012).

Vasorelaxant Activity and QSAR Study

  • Nofal et al. (2013) conducted a study on 2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitriles, revealing significant vasodilation properties. This research highlights the potential of similar compounds in developing treatments for cardiovascular conditions (Nofal et al., 2013).

properties

IUPAC Name

4-[1-[2-(azepan-1-yl)-2-oxoethyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-33-21-12-10-20(11-13-21)29-17-19(16-24(29)31)26-27-22-8-4-5-9-23(22)30(26)18-25(32)28-14-6-2-3-7-15-28/h4-5,8-13,19H,2-3,6-7,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXMCQNPRFDWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

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